

# Calceolarioside B plant sources Plantago species

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## Compound Focus: Calceolarioside B

CAS No.: 105471-98-5

Cat. No.: S628172

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## Botanical Sources and Chemical Profile

**Calceolarioside B** is a specialized metabolite identified in various plants. The table below summarizes its known botanical sources and key chemical identifiers.

Category	Details
<b>Known Botanical Sources</b>	• <i>Plantago</i> species (e.g., <i>Plantago asiatica</i> L.) [1] [2] [3] • <i>Akebia quinata</i> Thunb. (Mutong) [4] [5] • <i>Stauntonia</i> species [5] • <i>Calceolaria</i> species [2]
<b>CAS Number</b>	105471-98-5 [2] [5] [3]
<b>Molecular Formula</b>	C <sub>23</sub> H <sub>26</sub> O <sub>11</sub> [2] [5] [3]
<b>Molecular Weight</b>	478.45 g/mol [2] [5] [3]
<b>Chemical Family</b>	Phenylpropanoids (Phenylethanoid glycoside) [5]

## Documented Biological Activities

Research has revealed multiple therapeutic potentials for **calceolarioside B**. Key findings on its biological activities and proposed mechanisms of action are summarized below.

Biological Activity	Reported Findings and Potential Mechanism	Research Model
<b>Antiviral Effects</b>	Inhibits SARS-CoV-2 Omicron BA.2 viral entry by binding to the spike protein RBD, blocking interaction with ACE2 receptor [4].	In vitro (pseudovirus), in silico (molecular docking/MD simulations) [4]
<b>Immunomodulation</b>	Reduces IL-6 production; promotes switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [4].	In vitro (cell-based assays) [4] [5]
<b>Antioxidant Activity</b>	Exhibits potent free radical scavenging capacity, with Oxygen Radical Absorbance Capacity (ORAC) comparable to epigallocatechin gallate (EGCG) [1].	In vitro (chemical assay) [1]
<b>Anti-Proliferation</b>	Demonstrates anti-proliferative properties against prostate cancer cell lines [5].	In vitro (cell-based assays) [5]

## Key Experimental Protocols

For researchers aiming to study **calceolarioside B**, here is a summary of key experimental methodologies from recent literature.

- **Extraction and Isolation from \*Plantago asiatica\*** [1]
  - **Extraction:** Homogenize aerial parts of *Plantago asiatica* in 80% ethanol, filter, and concentrate the filtrate.
  - **Partitioning:** Partition the concentrated extract sequentially with *n*-hexane and ethyl acetate (EtOAc).
  - **Fractionation:** Subject the active EtOAc fraction to column chromatography over MCI-GEL CHP-20P, eluting with a stepwise methanol-water gradient.
  - **Purification:** Further purify fractions using Sephadex LH-20 (eluted with ethanol) and/or YMC GEL ODS-AQ (eluted with aqueous methanol) to obtain **calceolarioside B**.
- **Molecular Docking and Dynamics for SARS-CoV-2 Inhibition** [4]
  - **System Preparation:** Retrieve the 3D structure of the Omicron BA.2 Spike RBD (PDB: 7UB5) and the ligand (**calceolarioside B** from PubChem). Prepare both using Schrödinger's Protein

Preparation Wizard and LigPrep, respectively.

- **Binding Site Evaluation:** Use a SiteMap tool to evaluate potential binding pockets on the RBD.
- **Molecular Docking:** Perform docking studies using Glide within Maestro, generating a receptor grid in the identified RBD site.
- **Molecular Dynamics (MD) Simulation:** Run MD simulations (e.g., 1 ns) using GROMACS with the OPLS-AA force field to assess complex stability and calculate interaction energies.
- **Biolayer Interferometry (BLI) Affinity Assay [4]**
  - **Immobilization:** Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD His-Tag protein to 40 µg/mL and immobilize it on Ni-NTA biosensors for 300 seconds.
  - **Baseline & Association:** Establish a baseline for 120 seconds, then dip the biosensors into serially diluted **calceolarioside B** (e.g., from 100 µM to 3.13 µM) for 180 seconds to monitor association.
  - **Dissociation & Analysis:** Transfer the biosensors to a buffer-only well for 180 seconds to monitor dissociation. Calculate the dissociation constant ( $K_D$ ) using a 1:1 binding model.

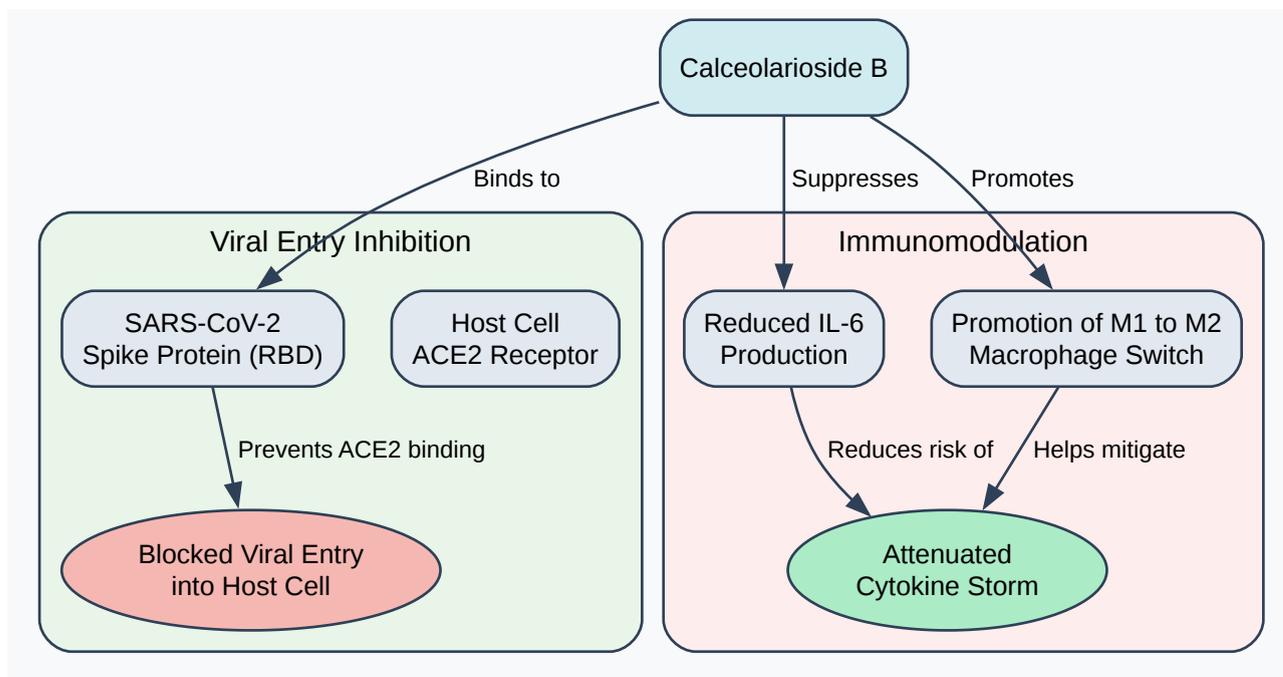
## Research Gaps and Future Directions

While the current data is promising, several areas require further investigation to advance **calceolarioside B** as a therapeutic candidate:

- **Mechanism Depth:** The detailed molecular mechanisms, particularly its immunomodulatory and anti-proliferative effects, need further elucidation. For instance, its impact on the NF-κB/MAPK pathways, suggested by related compounds, warrants direct confirmation [4].
- **In Vivo Efficacy:** Most studies are in vitro or in silico. Robust in vivo studies are crucial to validate its efficacy, optimal dosage, and bioavailability.
- **Structural Optimization:** Research into structure-activity relationships could guide the synthesis of more potent analogs [5].
- **Source Sustainability:** Exploring efficient synthetic strategies or biotechnological production (e.g., plant cell culture) is important for a sustainable supply beyond wild-harvesting [5].

## Visualizing a Key Mechanism

Based on the described antiviral and immunomodulatory activities [4], the following diagram illustrates the proposed mechanism of action of **Calceolarioside B** against SARS-CoV-2 and related inflammation.



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Proposed multi-target mechanism of **Calceolarioside B** against SARS-CoV-2 and inflammation [4].

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